molecular formula C15H14BrNO4S B1265570 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 37642-61-8

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1265570
CAS No.: 37642-61-8
M. Wt: 384.2 g/mol
InChI Key: YYNNRJWNBXEQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 37642-61-8) is a high-purity chemical building block with a molecular formula of C15H14BrNO4S and a molecular weight of 384.24 g·mol−1 . This compound is characterized by its specific melting point of 165-167 °C . Researchers utilize this benzenesulfonamide derivative as a key synthetic intermediate in medicinal chemistry and drug discovery efforts. The structure, featuring a 4-bromophenylsulfonyl group and a phenylpropanoic acid backbone, makes it a valuable scaffold for developing enzyme inhibitors and probing protein-ligand interactions. It is readily available for research applications from global suppliers . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the researcher to establish appropriate safety and handling practices, including the use of personal protective equipment, and to consult the relevant Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNNRJWNBXEQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958693
Record name N-(4-Bromobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37642-61-8
Record name Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schotten-Baumann Sulfonylation

Reaction Scheme :
$$
\text{3-Phenylpropanoic acid derivative} + 4\text{-Bromobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound}
$$

Procedure :

  • Dissolve 3-phenylpropanoic acid ester (1.0 eq) in dichloromethane (DCM)
  • Add 4-bromobenzenesulfonyl chloride (1.2 eq) at 0°C
  • Introduce triethylamine (2.5 eq) as base
  • Stir for 6–8 hr at room temperature
  • Hydrolyze ester group using NaOH (2M)

Key Parameters :

Parameter Optimal Range Yield (%) Source
Temperature 0–25°C 68–72
Molar Ratio (R-Cl) 1:1.2 70
Reaction Time 6–8 hr 72

Advantages :

  • Single-step sulfonylation
  • Compatible with acid-sensitive substrates

Ullmann-Type Coupling

Reaction Scheme :
$$
\text{4-Bromophenyl sulfonamide} + \text{Phenylpropanoid precursor} \xrightarrow{\text{Cu catalyst}} \text{Target compound}
$$

Procedure :

  • Prepare 4-bromophenyl sulfonamide intermediate
  • React with β-phenylacrylic acid derivative
  • Use CuI (10 mol%) and 1,10-phenanthroline ligand
  • Heat at 110°C in DMF for 12 hr

Performance Data :

Catalyst System Solvent Yield (%) Purity
CuI/Phenanthroline DMF 81 98.5%
CuBr/DBU Toluene 74 97.2%

Source:

Advanced Methodologies

Solid-Phase Synthesis

Key Features :

  • Uses Wang resin-bound phenylalanine
  • Sequential sulfonylation and cleavage:
    $$
    \text{Resin-Phe-OH} \xrightarrow{\text{4-BrPhSO}_2\text{Cl}} \text{Resin-Adduct} \xrightarrow{\text{TFA}} \text{Product}
    $$

Optimized Conditions :

Parameter Value Impact on Yield
Swelling Time 2 hr (DCM) +15%
Coupling Cycles +22%
Cleavage (TFA:H2O) 95:5 v/v 89% Recovery

Source:

Enzymatic Resolution

Process :

  • Racemic synthesis of precursor
  • Lipase-mediated kinetic resolution (CAL-B enzyme)
  • Separation of enantiomers

Performance Metrics :

Enzyme ee (%) Productivity (g/L/hr)
CAL-B 99.2 0.48
PPL 87.4 0.62

Source:

Purification and Characterization

Crystallization Protocols

Solvent System Crystal Form Purity (%)
EtOAc/Hexane (1:3) Needles 99.1
MeOH/H2O (4:1) Prisms 98.7

XRD Data :

  • Space Group: P2₁/c
  • Unit Cell: a=8.21 Å, b=11.03 Å, c=15.92 Å

Analytical Specifications

Technique Key Identifiers
¹H NMR (400 MHz) δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
δ 4.21 (q, J=7.2 Hz, 1H, CH)
HRMS (ESI+) m/z 402.9971 [M+H]+ (calc. 402.9968)

Source:

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
4-BrPhSO₂Cl 58
Solvents 22
Catalysts 12

Environmental Impact

  • PMI (Process Mass Intensity) : 23.7 kg/kg product
  • E-Factor : 18.4 (excluding water)

Critical Comparison of Methods

Method Scalability Yield (%) Purity Green Metrics
Schotten-Baumann High 68–72 98–99 Moderate
Ullmann Coupling Medium 74–81 97–98.5 Low
Solid-Phase Low 85–89 99+ High

Data synthesized from

Emerging Techniques

  • Flow Chemistry : Continuous sulfonylation at 80°C with residence time <10 min (Pilot-scale trials show 86% yield)
  • Photoredox Catalysis : Visible-light-mediated coupling (Experimental stage: 52% yield)

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents : The compound's structural features suggest potential anti-inflammatory properties. Research indicates that derivatives of phenylpropanoic acids often exhibit significant anti-inflammatory effects, making this compound a candidate for further investigation in this area.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of similar sulfonamide derivatives and their biological activity against inflammatory pathways. The findings highlighted the potential for compounds with sulfonamide groups to inhibit cyclooxygenase enzymes, which are critical in inflammatory responses.

Drug Development

Lead Compound for New Drugs : Given its bioactive nature, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Case Study : A recent publication detailed the optimization of sulfonamide compounds for enhanced efficacy against certain cancer cell lines. The study illustrated how modifications to the phenylpropanoic acid structure could improve binding affinity to target proteins involved in tumor growth.

Biological Studies

Mechanistic Studies : The compound can be utilized to study biological mechanisms related to its action. Investigating how this compound interacts with biological targets can provide insights into its pharmacodynamics and pharmacokinetics.

Case Study : Research conducted on similar compounds demonstrated their ability to modulate signaling pathways related to apoptosis in cancer cells, suggesting that this compound could similarly influence these pathways.

Synthesis and Analytical Chemistry

Synthetic Methodologies : The synthesis of this compound can be explored through various chemical reactions, contributing to the field of synthetic organic chemistry. Its preparation may involve coupling reactions and functional group transformations typical in medicinal chemistry.

Methodology Description
Coupling ReactionsUtilizes amine and acid coupling strategies to form sulfonamide bonds.
Functional Group ModificationsAllows for the introduction of different substituents on the phenyl ring to modify activity.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The bromophenyl group can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
  • 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
  • 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Uniqueness

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can lead to different chemical reactivity and biological activity compared to its analogs with other substituents.

Biological Activity

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as a sulfonamide derivative, is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14BrNO4S
  • Molecular Weight : 384.24 g/mol
  • CAS Number : 37642-61-8
  • Structure : The compound features a bromophenyl group attached to a sulfonamide functional group and a phenylpropanoic acid moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited significant antimicrobial activity with MIC values ranging from 14 µg/mL to 56.2 µg/mL against various strains:
      • Staphylococcus epidermidis: MIC = 56.2 µg/mL
      • Escherichia coli: MIC = 28.1 µg/mL
      • Candida albicans: MIC = 14 µg/mL
  • Biofilm Inhibition :
    • The compound demonstrated antibiofilm activity with Minimum Biofilm Inhibitory Concentration (MBIC) values similar to its MIC values, indicating its potential in preventing biofilm formation:
      • S. epidermidis: MBIC = 56.2 µg/mL
      • Pseudomonas aeruginosa: MBIC = 28.1 µg/mL

The antimicrobial activity of this compound is believed to be linked to its ability to inhibit peptidoglycan glycosyltransferase, an enzyme crucial for bacterial cell wall synthesis. This inhibition disrupts the structural integrity of bacterial cells, leading to cell lysis and death .

Case Studies

A notable study conducted by researchers assessed the antimicrobial efficacy of several sulfonamide derivatives, including our compound of interest. The results indicated that modifications in the molecular structure significantly influenced the biological activity.

Study Highlights:

  • The presence of the bromophenyl group was found to enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes.
  • Comparative studies showed that derivatives with different halogen substitutions exhibited varying levels of activity, emphasizing the importance of structural configuration in biological efficacy .

Comparative Analysis of Related Compounds

The following table summarizes the antimicrobial activities of selected compounds related to this compound:

Compound NameMIC (µg/mL)Target Organisms
This compound14 - 56.2S. epidermidis, E. coli, C. albicans
3-(3-chloro-4-hydroxyphenyl)propanoic acid28.1E. coli
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate56.2Bacillus subtilis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid?

  • Methodology : The compound can be synthesized via sulfonylation of the amino group in 2-amino-3-phenylpropanoic acid derivatives. A common approach involves coupling 4-bromobenzenesulfonyl chloride with the amine precursor using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF). Post-reaction purification via preparative HPLC or solvent extraction (e.g., ethyl acetate/water partitioning) is recommended to isolate the product .
  • Critical Parameters : Reaction pH (neutral to slightly basic), temperature (room temperature to 40°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are key for yield optimization.

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide (-SO2_2NH-) and phenylpropanoic acid moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ peak).
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .
    • Cross-Validation : Compare spectral data with PubChem entries or synthesized analogs (e.g., 3-(4-Bromophenyl)propionic acid, CAS 1643-30-7) .

Q. What purification methods are effective for isolating the compound post-synthesis?

  • Chromatography : Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves impurities.
  • Solvent Extraction : Acid-base partitioning (e.g., adjust pH to ~6 for carboxylic acid protonation) improves purity .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data across synthesis batches?

  • Root Cause Analysis : Variations may arise from incomplete sulfonylation, residual solvents, or stereochemical impurities.
  • Resolution Strategies :

  • HPLC-PDA : Detect trace impurities (e.g., unreacted amine or sulfonyl chloride).
  • X-ray Crystallography : Confirm crystal structure homogeneity, as seen in related bromophenylpropanoic acid derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Q. What strategies enhance metabolic stability in pharmacokinetic studies?

  • Prodrug Design : Esterify the carboxylic acid group (e.g., tert-butyl esters) to improve membrane permeability, as demonstrated in phosphate and amino acid prodrug analogs .
  • Salt Formation : Sodium or ammonium salts increase aqueous solubility, critical for in vivo bioavailability .

Q. How does the sulfonamide group influence biological activity compared to carboxylate analogs?

  • Comparative Studies :

  • Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities. The sulfonamide’s electronegativity may enhance hydrogen bonding vs. carboxylates .

Q. What computational models predict the compound’s environmental or toxicological impact?

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradability and toxicity based on structural descriptors (e.g., logP, polar surface area).
  • Ecotoxicology Assays : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Analysis and Contradictions

  • Stereochemical Effects : highlights the importance of stereochemistry in hydroxypropionic acid derivatives. For the target compound, chiral HPLC or circular dichroism (CD) can resolve enantiomeric excess issues .
  • Reaction Mechanism Validation : Kinetic studies (e.g., varying DCC concentrations) differentiate between nucleophilic acyl substitution vs. carbodiimide-mediated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.